2-Bromo-2-(3-chlorophenyl)acetic acid
Overview
Description
2-Bromo-2-(3-chlorophenyl)acetic acid is a chemical compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound involves the reaction of an aldehyde with CHBr3 and KOH in a mixture of an inert solvent and water . An ester of the compound, where R1 is H and R2 is 2-Cl, is reacted with 4,5,6,7-tetrahydrothieno .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrClO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) . The SMILES string is OC(=O)C(Br)c1ccccc1Cl .Chemical Reactions Analysis
This compound is used as an intermediate in the preparation of biologically active compounds such as the antithrombotic Clopidogrel .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a density of 1.7±0.1 g/cm3 . Its boiling point is 316.7±27.0 °C at 760 mmHg . The melting point is 105-108ºC .Scientific Research Applications
Environmental Behavior and Treatment
Chlorophenols, closely related to 2-Bromo-2-(3-chlorophenyl)acetic acid, are recognized for their environmental persistence and potential toxic effects. Research on chlorophenols has highlighted the importance of understanding their behavior in natural environments and the need for efficient treatment methods to mitigate their impact. For instance, the study on the emission of organochlorine compounds assessed the moderate toxic effects of chlorophenols to mammalian and aquatic life, emphasizing the necessity for effective degradation strategies in wastewater treatment (Krijgsheld & Gen, 1986). Moreover, advanced oxidation processes, such as those involving peracetic acid, have been explored for the disinfection of wastewater, indicating a growing interest in employing chemical strategies to address contaminants with similar structures (Kitis, 2004).
Organic Synthesis and Catalysis
In the realm of organic chemistry, the structural attributes of this compound suggest its potential utility in synthesis and catalysis. Silica-supported Brönsted acids have been utilized in various organic transformations, offering insights into how related compounds could be employed as intermediates or catalysts in synthesizing valuable chemical products. These catalysts are prized for their environmental friendliness, recyclability, and effectiveness in yielding compounds of interest to the chemical and pharmaceutical industries (Kaur, Sharma, & Bedi, 2015).
Potential in Biological Studies
The study of chlorinated phenols and their derivatives, including compounds structurally similar to this compound, has extended into biological systems. These studies typically focus on understanding the toxicological impacts of such compounds and exploring their potential interactions with biological receptors or pathways. For instance, research into the degradation of chlorinated phenols by zero-valent iron highlights the relevance of these compounds in environmental toxicology and the development of remediation technologies (Gunawardana, Singhal, & Swedlund, 2011).
Safety and Hazards
The compound is classified under GHS07. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
Biochemical Analysis
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Properties
IUPAC Name |
2-bromo-2-(3-chlorophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7(8(11)12)5-2-1-3-6(10)4-5/h1-4,7H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVWXWKXCZRTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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